4-(1H-imidazol-1-ylmethyl)piperidine dihydrochloride hydrate 4-(1H-imidazol-1-ylmethyl)piperidine dihydrochloride hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13526126
InChI: InChI=1S/C9H15N3.2ClH.H2O/c1-3-10-4-2-9(1)7-12-6-5-11-8-12;;;/h5-6,8-10H,1-4,7H2;2*1H;1H2
SMILES: C1CNCCC1CN2C=CN=C2.O.Cl.Cl
Molecular Formula: C9H19Cl2N3O
Molecular Weight: 256.17 g/mol

4-(1H-imidazol-1-ylmethyl)piperidine dihydrochloride hydrate

CAS No.:

Cat. No.: VC13526126

Molecular Formula: C9H19Cl2N3O

Molecular Weight: 256.17 g/mol

* For research use only. Not for human or veterinary use.

4-(1H-imidazol-1-ylmethyl)piperidine dihydrochloride hydrate -

Specification

Molecular Formula C9H19Cl2N3O
Molecular Weight 256.17 g/mol
IUPAC Name 4-(imidazol-1-ylmethyl)piperidine;hydrate;dihydrochloride
Standard InChI InChI=1S/C9H15N3.2ClH.H2O/c1-3-10-4-2-9(1)7-12-6-5-11-8-12;;;/h5-6,8-10H,1-4,7H2;2*1H;1H2
Standard InChI Key PYPILGLVKAZTAP-UHFFFAOYSA-N
SMILES C1CNCCC1CN2C=CN=C2.O.Cl.Cl
Canonical SMILES C1CNCCC1CN2C=CN=C2.O.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₉H₁₉Cl₂N₃O, comprising a piperidine ring (C₅H₁₁N) linked to an imidazole moiety (C₃H₃N₂) via a methylene bridge. The dihydrochloride hydrate form introduces two hydrochloric acid molecules and one water molecule into the crystal lattice . Its IUPAC name, 4-(imidazol-1-ylmethyl)piperidine;hydrate;dihydrochloride, reflects this architecture .

Table 1: Key Identifiers and Descriptors

PropertyValueSource
Molecular Weight256.17 g/mol
InChIInChI=1S/C9H15N3.2ClH.H2O...
SMILESC1CNCCC1CN2C=CN=C2.O.Cl.Cl
Synonyms4-(IMIDAZOL-1-YLMETHYL)PIPERIDINE HYDRATE DIHYDROCHLORIDE

Synthesis and Purification Methods

Synthetic Pathways

The parent compound, 4-((1H-imidazol-1-yl)methyl)piperidine (CID 22662917), is typically synthesized via nucleophilic substitution or reductive amination. Patent WO2021074138A1 details its derivatization using propanephosphonic acid anhydride (T3P), EDC, or HBTU as coupling agents in dichloromethane or toluene . For example, a Curtius rearrangement with diphenylphosphoryl azide (DPPA) and triethylamine in toluene yields tert-butyl carbamate intermediates, which are deprotected with trifluoroacetic acid to isolate the target compound .

Challenges in Purification

Early synthetic routes suffered from phosphorous salt impurities (60% yield), necessitating optimized one-pot Curtius conditions to improve purity . Chromatography and recrystallization from aqueous HCl are critical for isolating the dihydrochloride hydrate form .

Pharmacological Profile

Pharmacokinetics

In vitro studies using rodent liver microsomes reveal a half-life (t₁/₂) of 130.8 minutes and intrinsic clearance (Clᵢₙₜ) of 20.7 mL/(min·kg), indicating slower hepatic metabolism than verapamil . These properties support its use in central nervous system-targeted therapies.

Physicochemical Properties

Solubility and Stability

The compound is a liquid at room temperature (RT) with moderate solubility in polar solvents like water and ethanol . Hydrate formation enhances stability, reducing hygroscopicity compared to anhydrous forms .

Table 2: Physicochemical Data

PropertyValueSource
Physical FormLiquid
Purity≥95%
Storage ConditionsRT, protected from light

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